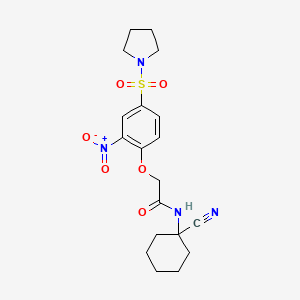
N-(1-cyanocyclohexyl)-2-(2-nitro-4-pyrrolidin-1-ylsulfonylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclohexyl)-2-(2-nitro-4-pyrrolidin-1-ylsulfonylphenoxy)acetamide, commonly known as CCPA, is a chemical compound that has been widely used in scientific research. CCPA is a potent and selective agonist of the adenosine A1 receptor, which is a G protein-coupled receptor that plays an important role in regulating various physiological processes in the body.
Mécanisme D'action
CCPA acts as a potent and selective agonist of the adenosine A1 receptor. Activation of the adenosine A1 receptor leads to the inhibition of adenylate cyclase, which in turn leads to a decrease in cAMP levels. This results in the inhibition of various ion channels and enzymes, which leads to the physiological effects of CCPA.
Biochemical and Physiological Effects:
CCPA has a wide range of biochemical and physiological effects. It has been shown to have potent vasodilatory effects on the cardiovascular system, which leads to a decrease in blood pressure and heart rate. CCPA has also been shown to have analgesic and anti-inflammatory effects, which makes it a potential therapeutic agent for the treatment of pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CCPA in lab experiments is its potency and selectivity for the adenosine A1 receptor. This makes it a valuable tool for studying the role of adenosine A1 receptors in various physiological processes. However, one of the limitations of using CCPA is its potential toxicity and side effects, which need to be carefully monitored in lab experiments.
Orientations Futures
There are several future directions for the study of CCPA. One area of research is the development of more potent and selective agonists of the adenosine A1 receptor. Another area of research is the identification of the downstream signaling pathways that are activated by adenosine A1 receptor activation. Finally, the potential therapeutic applications of CCPA in the treatment of various diseases, such as hypertension, pain, and inflammation, need to be further explored.
Méthodes De Synthèse
CCPA can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 1-cyanocyclohexane with sodium hydride to form the corresponding sodium salt. This is followed by the reaction of the sodium salt with 2-nitro-4-pyrrolidin-1-ylsulfonylchloride to form the corresponding sulfonate ester. The final step involves the reaction of the sulfonate ester with 2-(2-chloroacetyl)phenol to form CCPA.
Applications De Recherche Scientifique
CCPA has been extensively used in scientific research to study the role of adenosine A1 receptors in various physiological processes. It has been shown to have a wide range of effects on the cardiovascular system, central nervous system, and immune system. CCPA has been used to study the effects of adenosine A1 receptor activation on blood pressure, heart rate, and vascular tone. It has also been used to study the role of adenosine A1 receptors in the regulation of sleep, pain, and inflammation.
Propriétés
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(2-nitro-4-pyrrolidin-1-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O6S/c20-14-19(8-2-1-3-9-19)21-18(24)13-29-17-7-6-15(12-16(17)23(25)26)30(27,28)22-10-4-5-11-22/h6-7,12H,1-5,8-11,13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLUYITJFAKNSKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)COC2=C(C=C(C=C2)S(=O)(=O)N3CCCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

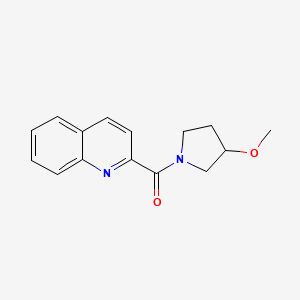


![N,N-dimethyl-4-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)benzenesulfonamide](/img/structure/B2566091.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2566092.png)

![methyl 3-(8-(4-methoxybenzyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2566098.png)
![(Z)-3-[2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2566100.png)

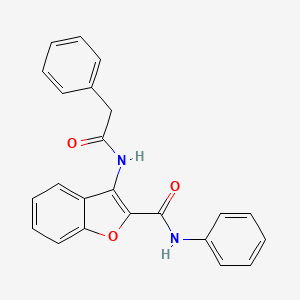
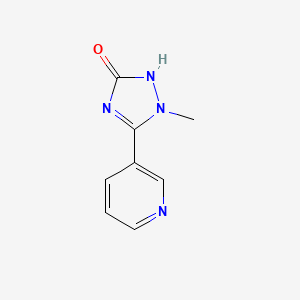

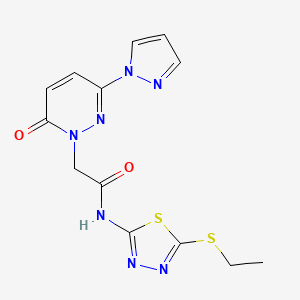
![5,8-Dioxaspiro[3.5]nonan-9-ylmethanol](/img/structure/B2566109.png)